Sincro

Description

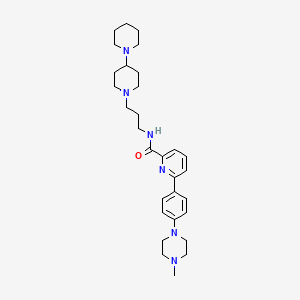

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44N6O |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

6-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C30H44N6O/c1-33-21-23-36(24-22-33)26-11-9-25(10-12-26)28-7-5-8-29(32-28)30(37)31-15-6-16-34-19-13-27(14-20-34)35-17-3-2-4-18-35/h5,7-12,27H,2-4,6,13-24H2,1H3,(H,31,37) |

InChI Key |

GAVWTGYPIYDINO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)NCCCN4CCC(CC4)N5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Synchro-cyclotron: A Comprehensive Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synchro-cyclotron is a type of particle accelerator that has played a pivotal role in the advancement of nuclear physics and has found significant applications in medicine, particularly in the field of proton therapy. Developed to overcome the energy limitations of the classical cyclotron imposed by relativistic effects, the synchro-cyclotron modulates the frequency of the accelerating electric field to maintain synchronization with the increasing mass of the particles as they approach the speed of light.[1][2][3] This in-depth technical guide explores the fundamental principles of the synchro-cyclotron, its key components, and its applications in scientific research and clinical practice.

Core Principle: Overcoming Relativistic Constraints

In a classical cyclotron, a constant magnetic field is used to bend charged particles in a spiral path, and a constant-frequency electric field accelerates them across a gap between two "D"-shaped electrodes (dees).[4] This method is effective at lower energies; however, as particles accelerate and their velocity becomes a significant fraction of the speed of light, their relativistic mass increases.[2][3] This increase in mass causes the particles to fall out of phase with the constant-frequency electric field, limiting the maximum achievable energy to around 25 MeV for protons.[4][5]

The synchro-cyclotron addresses this limitation by varying the frequency of the radio-frequency (RF) electric field.[1][6] As the particles gain energy and their mass increases, the RF frequency is decreased, ensuring that the particles continue to arrive at the accelerating gap at the correct time to receive an energy boost.[6][7] This principle of "phase stability" allows synchro-cyclotrons to accelerate particles to much higher energies, in the range of hundreds of MeV.[6][8]

Key Components and Operational Workflow

The operation of a synchro-cyclotron involves a series of interconnected stages, from ion generation to beam extraction. The primary components include an ion source, a magnetic system, a radio-frequency (RF) system, a vacuum system, and a beam extraction system.

Ion Source

The process begins at the ion source, which generates the charged particles to be accelerated. A common type of ion source used in synchro-cyclotrons is the Penning Ion Gauge (PIG) source, located at the center of the machine.[1] This source ionizes a gas (e.g., hydrogen for protons) to create a plasma from which charged particles are extracted.

Magnetic System

A large, powerful electromagnet provides a constant and uniform magnetic field that confines the particles to a spiral trajectory. In modern compact synchro-cyclotrons, superconducting magnets are often used to generate the high magnetic fields required, which can be as high as 9 Tesla.[9]

Radio-Frequency (RF) System

The RF system provides the electric field that accelerates the particles. It consists of one or two "dees," which are hollow, D-shaped electrodes.[6][7] An oscillating voltage is applied to the dees, creating an electric field in the gap between them. The frequency of this voltage is modulated, typically by a rotating capacitor or an electronic system, to match the changing revolution frequency of the particles.[10][11]

Beam Extraction

Once the particles reach the desired energy and spiral to the outer edge of the dees, they are directed out of the accelerator by an extraction system.[6] This can be achieved using an electrostatic deflector, which applies a strong electric field to steer the particles into a beamline, or through a process called regenerative extraction.[1][5]

The logical workflow of a synchro-cyclotron can be visualized as follows:

References

- 1. Commissioning and initial experience with the first clinical gantry‐mounted proton therapy system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IBA Proteus®ONE Proton Therapy - Our Technology - Cancer Cetner - Willis Knighton Health - Shreveport - Bossier City - Ark-La-Tex [wkhs.com]

- 3. ProteusONE | IBA | Protect Enhance and Save lives [iba-protontherapy.com]

- 4. youtube.com [youtube.com]

- 5. epaper.kek.jp [epaper.kek.jp]

- 6. epaper.kek.jp [epaper.kek.jp]

- 7. astro.org [astro.org]

- 8. itnonline.com [itnonline.com]

- 9. www-pub.iaea.org [www-pub.iaea.org]

- 10. aerb.gov.in [aerb.gov.in]

- 11. mdpi.com [mdpi.com]

Synchro-cyclotron vs. Cyclotron: A Fundamental Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core operational distinctions, performance metrics, and applications of two foundational particle accelerators.

This technical guide provides a comprehensive analysis of the fundamental differences between classical cyclotrons and synchro-cyclotrons. For researchers, scientists, and professionals in drug development, understanding the nuances of these particle accelerators is crucial for applications ranging from radioisotope production for medical imaging to advanced particle therapy. This document outlines the operational principles, key performance parameters, and experimental workflows of both accelerator types, offering a clear comparative framework.

The Classical Cyclotron: Principle of Operation

Invented by Ernest O. Lawrence in the early 1930s, the cyclotron was the first cyclical particle accelerator.[1] Its operation is based on the repeated acceleration of charged particles by a high-frequency alternating electric field, while a static magnetic field confines the particles to a spiral trajectory.[1][2][3]

The core components of a classical cyclotron include:

-

A vacuum chamber housing two hollow, D-shaped electrodes, known as "dees".

-

A large electromagnet that applies a uniform magnetic field perpendicular to the plane of the dees.

-

A high-frequency alternating voltage source connected to the dees.

-

An ion source at the center of the chamber.

Experimental Protocol: Particle Acceleration in a Cyclotron

The process of accelerating particles in a classical cyclotron can be summarized as follows:

-

Injection: Charged particles (e.g., protons, deuterons) are introduced from an ion source at the center of the vacuum chamber, in the gap between the two dees.[3][4]

-

Initial Acceleration: An alternating electric field is applied across the gap between the dees. A particle is accelerated into the dee that has the opposite polarity.[5]

-

Circular Trajectory: Inside the dee, the particle is shielded from the electric field and is guided in a semicircular path by the uniform magnetic field due to the Lorentz force.[2][4]

-

Repeated Acceleration: As the particle emerges from the dee and enters the gap again, the polarity of the electric field is reversed, accelerating it towards the other dee.[5]

-

Spiral Path: With each crossing of the gap, the particle gains kinetic energy, and the radius of its circular path increases, resulting in an outward spiral trajectory.[1][3]

-

Extraction: Once the particles reach the desired energy at the periphery of the dees, they are extracted using a deflector plate to form an external beam.[5]

A critical condition for the successful operation of a cyclotron is the resonance condition, where the frequency of the accelerating electric field is synchronized with the cyclotron frequency of the orbiting particles.

The Relativistic Limitation of the Cyclotron

The classical cyclotron is highly effective for accelerating particles to non-relativistic speeds. However, as a particle's velocity approaches a significant fraction of the speed of light, relativistic effects become prominent.[6][7] The particle's mass increases, causing its orbital frequency to decrease.[8][9] This leads to the particles falling out of sync with the constant-frequency accelerating voltage, preventing further acceleration.[6] This relativistic constraint limits the maximum energy achievable with a classical cyclotron to approximately 25 million electron volts (MeV) for protons.[9]

The Synchro-cyclotron: Overcoming Relativistic Constraints

To overcome the energy limitations imposed by relativity, the synchro-cyclotron was developed in the mid-1940s.[1][6] The fundamental innovation of the synchro-cyclotron is the modulation of the frequency of the accelerating electric field.[10][11]

Principle of Operation of the Synchro-cyclotron

The synchro-cyclotron shares the basic components of a classical cyclotron but introduces a key modification: the frequency of the RF electric field is varied (decreased) to compensate for the relativistic mass increase of the particles as they are accelerated.[10][11] This ensures that the particles remain in synchrony with the accelerating voltage throughout their spiral path, allowing them to achieve much higher energies.[11]

Experimental Protocol: Particle Acceleration in a Synchro-cyclotron

The operational workflow of a synchro-cyclotron is as follows:

-

Particle Injection: A group of particles is injected at the center of the accelerator.

-

Frequency Modulation: The frequency of the accelerating electric field is initially high, matching the cyclotron frequency of the low-energy particles.

-

Synchronized Acceleration: As the particles gain energy and their relativistic mass increases, the frequency of the RF field is decreased in a programmed manner to maintain the resonance condition.[10]

-

Pulsed Operation: This frequency modulation is cyclical. A batch of particles is accelerated to the maximum energy, and then the frequency is reset to its initial high value to start accelerating the next batch. This results in a pulsed beam output, in contrast to the continuous beam of a classical cyclotron.[11]

-

Extraction: At the maximum radius and energy, the particle bunches are extracted.

Quantitative Comparison: Synchro-cyclotron vs. Cyclotron

The fundamental differences in their operating principles lead to distinct performance characteristics, which are summarized in the table below.

| Parameter | Classical Cyclotron | Synchro-cyclotron |

| Accelerating RF Frequency | Constant | Variable (Decreasing) |

| Magnetic Field | Constant and Uniform | Constant and slightly decreasing with radius |

| Particle Energy Limit | Lower (non-relativistic, ~25 MeV for protons) | Higher (relativistic, up to several hundred MeV) |

| Beam Structure | Continuous Wave (CW) | Pulsed |

| Beam Intensity | Higher | Lower |

| Particle Path | Outward Spiral | Outward Spiral |

| Relativistic Effects | Limiting Factor | Compensated |

| Applications | Radioisotope production for PET/SPECT | High-energy physics research, proton therapy, radioisotope production |

Visualizing the Core Differences

The following diagrams, generated using the Graphviz DOT language, illustrate the operational workflows and logical relationships of the key parameters in both types of accelerators.

Applications in Research and Drug Development

Both cyclotrons and synchro-cyclotrons are invaluable tools in the fields of medical research and drug development.

-

Radioisotope Production: Cyclotrons are widely used for the production of short-lived positron-emitting radioisotopes, such as Fluorine-18, Carbon-11, and Nitrogen-13, which are essential for Positron Emission Tomography (PET) imaging.[1][12][13] PET is a powerful diagnostic tool in oncology, neurology, and cardiology, and plays a crucial role in drug development by enabling the visualization and quantification of metabolic processes and drug-target engagement. The ability to produce these isotopes on-site is a significant advantage for clinical and research facilities.[14]

-

Proton Therapy: Synchro-cyclotrons, with their ability to generate high-energy proton beams, have been instrumental in the development of proton therapy for cancer treatment.[10][11] The Bragg peak phenomenon, where protons deposit the majority of their energy at the end of their path, allows for precise targeting of tumors while minimizing damage to surrounding healthy tissue. Modern compact superconducting synchro-cyclotrons are being developed for hospital settings.[10]

-

Fundamental Research: Historically, synchro-cyclotrons played a pivotal role in particle physics research, leading to discoveries in the study of pions and muons.[11][15] This fundamental research has laid the groundwork for our current understanding of nuclear and particle physics, which has indirect but significant impacts on medical technologies.

Conclusion

The fundamental difference between a classical cyclotron and a synchro-cyclotron lies in the method used to handle the relativistic increase in particle mass. While the classical cyclotron's use of a constant accelerating frequency limits it to lower, non-relativistic energies, the synchro-cyclotron's variable frequency allows for the acceleration of particles to much higher, relativistic energies. This distinction results in different operational characteristics, with the cyclotron producing a continuous, high-intensity beam at lower energies, and the synchro-cyclotron generating a pulsed, lower-intensity beam at higher energies. For researchers and professionals in drug development, the choice between these technologies depends on the specific application, whether it be the high-throughput production of PET isotopes with a cyclotron or the high-energy beams required for proton therapy and certain types of physics research provided by a synchro-cyclotron.

References

- 1. Cyclotron - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Cyclotron: Principles, Working & Uses Explained [vedantu.com]

- 4. Cyclotron - Working Principle of Cyclotron [unacademy.com]

- 5. What is the principle of cyclotron? - bitWise Academy [bitwiseacademy.com]

- 6. Cyclotron Accelerators [hyperphysics.phy-astr.gsu.edu]

- 7. particle physics - How fast are cyclotrons? - Physics Stack Exchange [physics.stackexchange.com]

- 8. britannica.com [britannica.com]

- 9. britannica.com [britannica.com]

- 10. Synchrocyclotron - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. openmedscience.com [openmedscience.com]

- 13. iaea.org [iaea.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. The Synchrocyclotron | CERN [home.cern]

A Technical Guide to the Core Components and Design of the Synchro-cyclotron

For researchers, scientists, and professionals in drug development, understanding the principles and hardware of particle accelerators is crucial for leveraging their capabilities in various applications, including radioisotope production for medical imaging and therapy. The synchro-cyclotron, a mature and reliable type of particle accelerator, continues to be a significant tool in these fields. This technical guide provides an in-depth overview of the fundamental components and design principles of the synchro-cyclotron.

Principle of Operation

The synchro-cyclotron is a circular accelerator that, like the classical cyclotron, uses a constant magnetic field to bend charged particles into a spiral trajectory. However, it overcomes the energy limitations of the classical cyclotron by modulating the frequency of the accelerating electric field.[1] As particles gain energy and their mass increases due to relativistic effects, their revolution frequency decreases. The synchro-cyclotron compensates for this by decreasing the radiofrequency (RF) of the accelerating electric field in synchronization with the particle's revolution, ensuring that the particles remain in phase with the accelerating voltage and continue to gain energy.[1] This allows for the acceleration of particles to much higher energies than is possible with a classical cyclotron.[2]

Core Components

The primary components of a synchro-cyclotron work in concert to accelerate and extract a beam of charged particles. These include the ion source, the main magnet, the radiofrequency (RF) accelerating system, the vacuum system, and the beam extraction system.

Ion Source

The process of acceleration begins at the ion source, which generates the charged particles to be accelerated. For proton acceleration, hydrogen gas is typically ionized.[3] The ion source is located at the center of the synchro-cyclotron.[4] In some designs, such as the improved CERN 600-MeV Synchro-cyclotron, the ion source is mounted on an axial support system that allows for precise positioning.[4] The quality and intensity of the ion beam are critical for the overall performance of the accelerator.[4]

Magnet System

A large, powerful electromagnet provides a constant and uniform magnetic field that confines the particles to a spiral path. The magnet's pole pieces dictate the shape and strength of the magnetic field. Shims, or small pieces of metal, are often added to the pole faces to fine-tune the magnetic field, ensuring it has a slight negative gradient with radius to provide weak focusing and keep the particle beam stable.[5] The immense size and weight of these magnets are characteristic features of synchro-cyclotrons. For instance, the magnet of the 184-inch synchro-cyclotron at Berkeley contained 4000 tons of steel and 340 tons of copper.

Superconducting magnets are used in modern, compact synchro-cyclotrons, particularly for medical applications.[6] These magnets can generate much higher field strengths, allowing for a more compact accelerator design.[6] For example, the IBA S2C2 has a central field of 5.7 T.[7]

Radiofrequency (RF) System

The RF system provides the electric field that accelerates the particles. In a synchro-cyclotron, this system typically consists of a single D-shaped electrode, known as a "dee," and a "dummy dee" which is at ground potential.[8] An alternating voltage is applied to the dee, creating an electric field in the gap between the dee and the dummy dee.[9]

The key feature of the synchro-cyclotron's RF system is its ability to modulate the frequency of this alternating voltage.[1] This is often achieved using a rotating capacitor or a vibrating reed connected to the resonant circuit of the RF system.[5][10] As the particles spiral outwards and gain energy, the frequency of the RF field is decreased to match the decreasing revolution frequency of the particles.[2] The range of this frequency modulation is a critical design parameter.

Vacuum System

The entire acceleration process takes place within a vacuum chamber to prevent the accelerated particles from colliding with air molecules, which would scatter them and reduce the beam intensity.[3] Large vacuum pumps are used to evacuate the chamber to a very low pressure.[3] The vacuum tank is a large, flat, cylindrical chamber located between the poles of the main magnet.[5]

Beam Extraction System

Once the particles reach their maximum energy at the outer edge of the dee, they are directed out of the accelerator by the extraction system. A common method used in synchro-cyclotrons is regenerative extraction.[11] This technique uses a magnetic field perturbation, created by a "regenerator," to deliberately induce an instability in the particle's orbit.[12] This causes the orbits of successive turns to separate, allowing a deflector, typically an electrostatic channel, to guide a portion of the beam out of the main magnetic field.[1][13] The efficiency of the extraction system is a crucial factor in determining the final beam current available for experiments.[2]

Quantitative Data of Key Synchro-cyclotrons

The following tables summarize the key design and performance parameters of several notable synchro-cyclotrons.

| General and Magnet Parameters | CERN Synchro-cyclotron (SC) | Berkeley 184-inch Synchro-cyclotron | IBA S2C2 (Medical) |

| First Beam | 1957[14] | 1946[1] | ~2013[15] |

| Particle Accelerated | Protons[16] | Protons, Deuterons, Alpha particles | Protons[15] |

| Magnet Pole Diameter | 5 m | 188.75 inches (4.79 m) | ~0.5 m (extraction radius)[7] |

| Central Magnetic Field | ~1.9 T | 2.34 T | 5.7 T[7] |

| Magnet Weight | - | 4000 tons (steel), 340 tons (copper) | <50 tons (total)[17] |

| RF System and Beam Characteristics | CERN Synchro-cyclotron (SC) | Berkeley 184-inch Synchro-cyclotron | IBA S2C2 (Medical) |

| Dee Voltage | 30 kV[4] | 20 kV | 7 - 12 kV[18] |

| RF Frequency Range (Protons) | 29.2 - 16.7 MHz | - | 93 - 63 MHz[18] |

| Repetition Rate | 55 Hz (initial), 466 Hz (improved)[2][4] | 64 Hz | 1 kHz[18] |

| Maximum Proton Energy | 600 MeV[16] | 730 MeV | 230 MeV[15] |

| Internal Beam Current | 1 µA (initial), 10 µA (improved)[2] | - | - |

| Extraction Efficiency | ~5% (initial), ~70% (improved)[2] | - | - |

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the particular research goals, a general operational workflow for a synchro-cyclotron can be outlined.

1. System Preparation:

-

Vacuum Pump Down: The vacuum chamber is evacuated to the required operational pressure.

-

Magnet Energization: The main magnet coils are energized to produce the constant magnetic field.

-

RF System Warm-up and Tuning: The RF amplifier is powered on, and the resonant frequency of the dee is tuned. The frequency modulation system is calibrated.

-

Ion Source Preparation: The ion source is activated, and the flow of gas (e.g., hydrogen) is established.

2. Beam Production and Acceleration:

-

Injection: An arc voltage is applied to the ion source, creating a plasma. A potential difference extracts ions from the plasma and injects them into the central region of the accelerator.[4]

-

Capture and Acceleration: As the ions cross the gap between the dee and dummy dee, they are accelerated by the RF electric field. The RF frequency is at its maximum at the start of the acceleration cycle.

-

Frequency Modulation: As the ions gain energy and spiral outwards, the RF frequency is swept downwards to maintain synchronization with the particle revolution frequency. This process is repeated in pulses.

3. Beam Extraction and Delivery:

-

Regenerative Extraction: As the beam approaches the maximum radius, the regenerative extraction system is activated. The magnetic field perturbation causes the beam to be steered into the extraction channel.[11]

-

Beam Transport: The extracted beam is then transported through a series of magnets (quadrupoles for focusing and dipoles for bending) to the experimental area or target.

4. Experimental Interaction:

-

Target Interaction: The extracted beam is directed onto a target to induce nuclear reactions for isotope production or for nuclear physics experiments.[19]

-

Data Acquisition: Detectors surrounding the target record the products of the interactions.

Visualizing the Synchro-cyclotron

The following diagrams illustrate the core components and the operational workflow of a synchro-cyclotron.

References

- 1. Synchrocyclotron - Wikipedia [en.wikipedia.org]

- 2. indico.cern.ch [indico.cern.ch]

- 3. m.youtube.com [m.youtube.com]

- 4. epaper.kek.jp [epaper.kek.jp]

- 5. epaper.kek.jp [epaper.kek.jp]

- 6. asgsuperconductors.com [asgsuperconductors.com]

- 7. proceedings.jacow.org [proceedings.jacow.org]

- 8. The Project Gutenberg eBook of LRL Accelerators: The 184-Inch Synchrocyclotron, by Lawrence Radiation Laboratory. [gutenberg.org]

- 9. Synchrocyclotron | physics | Britannica [britannica.com]

- 10. tandfonline.com [tandfonline.com]

- 11. vcm.edpsciences.org [vcm.edpsciences.org]

- 12. scispace.com [scispace.com]

- 13. case.physics.stonybrook.edu [case.physics.stonybrook.edu]

- 14. The Synchrocyclotron | CERN [home.cern]

- 15. researchgate.net [researchgate.net]

- 16. Synchro-Cyclotron (CERN) - Wikipedia [en.wikipedia.org]

- 17. indico.psi.ch [indico.psi.ch]

- 18. cas.web.cern.ch [cas.web.cern.ch]

- 19. The Synchrocyclotron and the PS: a comparison – CERN Courier [cerncourier.com]

The Labyrinth of Stability: A Technical Guide to Phase Stability in Synchro-cyclotron Operation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principle of phase stability, a cornerstone of synchro-cyclotron operation. Understanding and controlling phase stability is paramount for the reliable acceleration of particles, a critical process in various scientific and medical applications, including the production of radioisotopes for diagnostics and therapy. This document provides a comprehensive overview of the theoretical underpinnings, quantitative operational parameters, experimental measurement protocols, and the intricate interplay of components that govern this essential phenomenon.

The Principle of Phase Stability

In a synchro-cyclotron, the frequency of the accelerating radio-frequency (RF) electric field is varied to compensate for the relativistic increase in particle mass as it approaches the speed of light.[1] The principle of phase stability, independently discovered by Vladimir Veksler and Edwin McMillan, ensures that particles remain synchronized with the accelerating voltage, allowing for their continued acceleration to high energies.[2]

At its core, phase stability is a self-correcting mechanism. Imagine a "synchronous" particle that arrives at the accelerating gap at the perfect time to receive the intended energy gain. If a particle arrives slightly early, it experiences a weaker accelerating field, gains less energy, and its orbital period increases, causing it to arrive later on the next turn. Conversely, a particle that arrives late experiences a stronger field, gains more energy, and its orbital period decreases, causing it to arrive earlier on the subsequent turn. This creates a region of stability, often referred to as an "RF bucket," within which particles oscillate in phase and energy around the synchronous particle, ensuring they are "captured" and accelerated.[2][3]

Longitudinal Dynamics and the RF Bucket

The motion of particles in relation to the synchronous particle is termed longitudinal dynamics. This can be visualized in a phase-space diagram plotting the energy deviation (ΔE) against the phase deviation (Δφ) from the synchronous particle. The stable region, or RF bucket, is a closed area in this phase space. Particles with initial conditions inside the bucket will be trapped and accelerated, while those outside will be lost. The size and stability of this bucket are critical for efficient particle capture and acceleration.[2][3]

The equations of motion governing this longitudinal phase space are fundamental to understanding the stability of the beam.[3] The rate of change of phase and energy of a particle relative to the synchronous particle determines its trajectory within the RF bucket.

Quantitative Operational Parameters

The successful operation of a synchro-cyclotron relies on the precise control of several key parameters that directly influence phase stability. The following table summarizes typical design and operational parameters for several notable synchro-cyclotrons.

| Parameter | CERN Synchro-Cyclotron (SC) | IBA S2C2 | IBA Proteus 235 (Isochronous Cyclotron) |

| Particle Type | Protons | Protons | Protons |

| Final Energy | 600 MeV | 230 MeV | 230 MeV |

| Magnetic Field (Center) | ~1.9 T | 5.7 T | 1.76 T |

| RF Frequency Range | 30 - 16.7 MHz | 90 - 60 MHz | Fixed at 106 MHz |

| Dee Voltage | ~20 kV | 7 - 10 kV | ~100 kV |

| Repetition Rate | 54 Hz | 1 kHz | Continuous Wave |

| Average Beam Current | Up to 10 µA | ~20 nA (design goal 100 nA) | Up to 350 nA |

| Extraction Efficiency | ~5% (original), ~70% (upgraded) | >50% | >50% |

Experimental Protocols: Measuring Phase Stability

The direct measurement of the beam's phase relative to the accelerating RF voltage is crucial for tuning the synchro-cyclotron for optimal performance and ensuring stable operation. The primary tool for this measurement is the phase probe , a non-intercepting capacitive pickup electrode that detects the electric field of the passing particle bunches.

General Protocol for Beam Phase Measurement using Phase Probes

This protocol outlines the general steps for measuring the beam phase as a function of radius in a synchro-cyclotron. Specific details may vary depending on the facility and the specific diagnostic equipment.

Objective: To measure the phase history of the accelerated beam to verify and optimize the RF frequency modulation program and ensure phase stability.

Equipment:

-

Array of non-intercepting capacitive phase probes located at various radii.

-

High-frequency signal processing electronics (amplifiers, mixers, filters).

-

Reference RF signal from the main oscillator.

-

Data acquisition system (e.g., oscilloscope, network analyzer, or custom digital system).

-

Control system for adjusting RF frequency and magnetic field.

Procedure:

-

System Calibration:

-

Calibrate the electronic delays in the signal paths from each phase probe and the reference RF signal. This is crucial for accurate absolute phase measurements. A common method is to inject a test pulse of known phase and measure the response of the system.

-

Characterize the response of each phase probe to known beam currents to ensure a linear response.

-

-

Initial Beam Setup:

-

Establish a stable, low-intensity beam in the synchro-cyclotron.

-

Ensure that the main magnetic field and the initial RF frequency are set to the nominal values for the particle and energy being accelerated.

-

-

Data Acquisition:

-

Acquire the signals from the phase probes and the reference RF signal simultaneously.

-

To improve the signal-to-noise ratio, especially in the presence of strong RF interference, beam intensity modulation is often employed. The beam is "bunched" at a frequency different from the RF, and lock-in amplifier techniques are used to detect the phase at this modulation frequency.[4][5]

-

The phase difference between the beam signal from each probe and the reference RF signal is measured. This can be done using a variety of techniques, including zero-crossing detection, heterodyning, or digital signal processing.

-

-

Data Analysis:

-

Correct the measured phase values for the calibrated electronic delays.

-

Plot the measured beam phase as a function of the radial position of the probes. This plot is often referred to as the "phase history."

-

Compare the measured phase history with the theoretically expected phase curve based on the programmed RF frequency modulation.

-

-

Tuning and Optimization:

-

If the measured phase history deviates significantly from the desired curve, adjust the RF frequency modulation program or the magnetic field trimming coils to correct the deviation.[6]

-

Repeat the measurement and tuning process iteratively until the desired phase stability is achieved. A phase excursion of less than ±10 degrees is often the goal.[7]

-

Visualizing the Core Processes

To better understand the intricate relationships governing phase stability, the following diagrams, generated using the DOT language, illustrate key logical flows and experimental setups.

The Logic of Phase Stability

Caption: The feedback loop of phase stability in a synchro-cyclotron.

Experimental Workflow for Phase Measurement

Caption: A generalized workflow for measuring beam phase stability.

Signaling Pathway for RF System Control

Caption: A simplified signaling pathway for a phase feedback control system.

Conclusion

The principle of phase stability is not merely a theoretical curiosity but a practical necessity for the operation of synchro-cyclotrons. It is the intricate dance between the particle's energy, its arrival time at the accelerating gap, and the precisely modulated radio-frequency field that allows for the acceleration of particles to energies suitable for cutting-edge research and medical applications. A thorough understanding of the underlying physics, coupled with meticulous experimental measurement and control, is essential for harnessing the full potential of these powerful machines. This guide has provided a foundational overview of these critical aspects, offering a valuable resource for professionals in the field.

References

Methodological & Application

Applications of Synchro-cyclotrons in Nuclear Physics: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the significant applications of synchro-cyclotrons in nuclear physics and related fields. It is intended to serve as a comprehensive resource, offering insights into experimental methodologies and providing structured data for researchers, scientists, and professionals in drug development. The primary applications covered include the production of radioactive isotopes for research, pioneering particle physics experiments, and advancements in medical physics, particularly in proton therapy.

Radioactive Isotope Production at ISOLDE (CERN)

The Isotope Separator On-Line (ISOLDE) facility at CERN has been a cornerstone of nuclear physics research, initially utilizing the Synchrocyclotron (SC) to produce a wide variety of radioactive ion beams.[1][2] Although the SC was later replaced by the Proton Synchrotron Booster (PSB), the fundamental principles and techniques developed at the SC remain relevant.[1] The ISOL method allows for the production and study of exotic nuclei far from the valley of stability.[3][4]

Application Note

Synchro-cyclotrons are powerful tools for producing a diverse range of radioactive isotopes. By bombarding thick targets with high-energy protons, a multitude of radionuclides are created through spallation, fragmentation, and fission reactions.[1][3] These isotopes are then extracted, ionized, mass-separated, and delivered as low-energy ion beams to various experimental setups.[4] This technique has enabled groundbreaking research in nuclear structure, nuclear astrophysics, fundamental symmetries, and solid-state physics.[1][4] The availability of over 1300 isotopes from more than 70 elements has pushed the frontiers of our understanding of the atomic nucleus.[4]

Quantitative Data: ISOLDE Facility Parameters

| Parameter | Value | Reference |

| Original Driver Accelerator | 600 MeV Synchro-cyclotron (SC) | [1] |

| Current Driver Accelerator | 1.4 GeV Proton Synchrotron Booster (PSB) | [1][3] |

| Proton Beam Intensity | Up to 2 µA | [1][3] |

| Target Thickness | ~20 cm | [1] |

| Ion Beam Energy (post-separation) | 60 keV | [1] |

| Number of Available Isotopes | > 1300 | [4] |

| Number of Available Elements | > 70 | [4] |

| Typical Target Temperature | ~2000 °C | [1] |

| Fastest Isotope Release Times | Down to a few milliseconds | [3] |

Experimental Protocol: Production of Radioactive Ion Beams at ISOLDE

-

Proton Beam Bombardment: A high-intensity proton beam (originally from the SC, now from the PSB) is directed onto a thick target material.[1]

-

Nuclear Reactions: The protons induce spallation, fragmentation, and fission reactions within the target, creating a wide array of radioactive isotopes.[3]

-

Thermal Diffusion and Effusion: The target is heated to high temperatures (around 2000 °C), causing the produced isotopes to diffuse out of the target matrix and effuse into an ion source.[1][5]

-

Ionization: The released atoms are ionized using one of three main types of ion sources:

-

Surface Ion Sources: Used for elements with low ionization potentials. The atoms are ionized upon contact with a hot metal surface.[1][6]

-

Plasma Ion Sources: Used for elements that are difficult to surface-ionize. A plasma is created to ionize the atoms.[1]

-

Resonance Ionization Laser Ion Source (RILIS): Provides highly selective ionization of a specific element by using lasers tuned to the element's atomic transitions, resulting in a purer ion beam.[7]

-

-

Mass Separation: The ionized isotopes are accelerated to a fixed energy (typically 60 keV) and guided into a mass separator (either the General Purpose Separator or the High Resolution Separator), which uses magnetic fields to separate them according to their mass-to-charge ratio.[1][6]

-

Beam Delivery: The mass-separated, low-energy radioactive ion beam is then transported to one of the various experimental setups for study.[4]

Workflow for Radioactive Ion Beam Production at ISOLDE

Pion Decay Experiments

The CERN Synchrocyclotron played a pivotal role in early particle physics, most notably in the study of pion decay.[2][8] In 1958, a groundbreaking experiment at the SC provided the first evidence for the rare decay of a pion into an electron and a neutrino (π → e + ν).[9] This observation was a crucial confirmation of the V-A theory of the weak interaction.[10][11]

Application Note

Synchro-cyclotrons, capable of producing intense beams of pions, are invaluable for studying the fundamental properties of these particles and the weak force. By stopping a beam of positive pions in a detector, their decay products can be precisely measured. The branching ratio of the electronic decay (π → e + ν) to the muonic decay (π → μ + ν) is a sensitive test of lepton universality, a cornerstone of the Standard Model of particle physics. Modern experiments, such as PIONEER at the Paul Scherrer Institute (PSI), continue to push the precision of these measurements to search for new physics beyond the Standard Model.[12][13][14]

Quantitative Data: Historic and Modern Pion Decay Experiments

| Parameter | CERN SC Experiment (1958) | PIONEER Experiment (PSI) | Reference |

| Pion Beam Momentum | Not specified | 50 - 75 MeV/c | [13] |

| Pion Stopping Rate | Not specified | 3 x 10^5 Hz (Phase I) | [13] |

| Primary Decay Channel | π⁺ → µ⁺ + ν | π⁺ → µ⁺ + ν | [9][12] |

| Rare Decay Channel Studied | π⁺ → e⁺ + ν | π⁺ → e⁺ + ν | [9][12] |

| Measured Branching Ratio (Re/µ) | Compatible with theory | Aims for 0.01% precision | [9][13] |

| Positron Energy (from π → eν) | ~69.3 MeV | 69.3 MeV | [13] |

| Positron Energy (from µ decay) | 0 - 52.3 MeV | 0 - 52.3 MeV | [13] |

Experimental Protocol: Pion Decay Study

-

Pion Beam Production: A high-energy proton beam from the synchro-cyclotron strikes a production target, creating a beam of pions.

-

Beam Transport and Focusing: A system of magnets is used to select pions of a specific momentum and focus them onto the experimental setup.

-

Pion Stopping: The pion beam is directed into an active target, typically a plastic scintillator, where the pions are brought to rest.[9]

-

Decay Product Detection: The charged particles produced in the pion decays (positrons and muons) are detected by a surrounding array of detectors.

-

Historic Setup (CERN SC): A telescope of scintillation counters and graphite plates was used. The output signals were displayed on a high-speed oscilloscope and recorded on film.[9]

-

Modern Setup (PIONEER): An active target made of Low Gain Avalanche Detectors (LGADs) for precise position and timing, a tracker to measure the positron trajectory, and a high-resolution electromagnetic calorimeter to measure the positron's energy.[13]

-

-

Data Acquisition and Analysis: The signals from the detectors are digitized and recorded. The energy and timing information is used to distinguish between the rare π → e + ν events and the much more common π → μ → e decay chain.[13] The branching ratio is calculated by comparing the number of observed events for each decay mode.

Experimental Workflow for a Pion Decay Experiment

Proton Therapy

Synchro-cyclotrons have found a significant application in medicine, particularly in the field of proton therapy for cancer treatment.[15] Their ability to produce compact, high-field accelerator systems makes them suitable for installation in hospital environments.[7] Modern superconducting synchro-cyclotrons are at the forefront of this technology.[16]

Application Note

Proton therapy offers a distinct advantage over conventional radiation therapy due to the physical properties of protons. Protons deposit the majority of their energy in a narrow region known as the Bragg peak, with a sharp dose fall-off beyond this point.[15] This allows for the precise targeting of tumors while minimizing radiation exposure to surrounding healthy tissues. Synchro-cyclotrons are used to accelerate protons to clinically relevant energies, which are then delivered to the patient via a gantry system. Recent developments have focused on ultra-high dose rate (FLASH) proton therapy, which may further improve the therapeutic ratio.[17]

Quantitative Data: Clinical Proton Beam Parameters

| Parameter | Typical Value | Reference |

| Proton Energy Range | 70 - 250 MeV | [15] |

| Proton Range in Tissue | 5 - 38 cm | [15] |

| Beam Intensity (at target) | 3 x 10^9 protons/s | [16] |

| Dose Rate | ~2 Gy/L/min | [16] |

| FLASH Dose Rate | ~70 Gy/s | [17] |

| Dose per Fraction | 2 - 4 Gy | [16] |

| Number of Fractions | 10 - 30 | [16] |

| Irradiation Time per Fraction | 1 - 3 min | [16] |

Experimental Protocol: Pre-clinical Proton FLASH Study

This protocol is based on a platform using a gantry-mounted superconducting synchro-cyclotron.[17]

-

Beam Generation and Extraction: Protons are accelerated to a fixed energy (e.g., 227.1 MeV) by the synchro-cyclotron and extracted into the beamline.[17]

-

Beam Shaping and Energy Degradation:

-

The pristine Bragg peak is broadened into a Spread-Out Bragg Peak (SOBP) using a range modulator (e.g., a PMMA slab with an array of holes).

-

The proton range is adjusted using energy degrader blocks (e.g., Boron Carbide and PMMA).

-

The lateral beam profile is shaped using brass apertures.[17]

-

-

Dosimetry and Beam Characterization:

-

The integral depth dose is measured using a multi-layer ionization chamber.

-

Lateral dose profiles are measured with a scintillator screen.

-

The dose rate is measured using a parallel-plate ionization chamber.

-

Radiochromic films are used for high-resolution dose measurements.[17]

-

-

Irradiation of Pre-clinical Models: The biological sample or animal model is placed at the desired position within the SOBP, and the prescribed dose is delivered at an ultra-high dose rate.

-

Post-irradiation Analysis: The biological effects of the FLASH irradiation are assessed and compared to conventional dose-rate irradiation.

Logical Relationship for a Proton Therapy Session

References

- 1. ISOLDE - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. The ISOLDE Facility | ISOLDE [isolde.web.cern.ch]

- 4. ISOLDE | CERN [home.cern]

- 5. Production study of Fr, Ra and Ac radioactive ion beams at ISOLDE, CERN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targets and Separators | ISOLDE [isolde.web.cern.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A first discovery – CERN70 [cern70.cern]

- 10. indico.cern.ch [indico.cern.ch]

- 11. worldscientific.com [worldscientific.com]

- 12. PIONEER [psi.ch]

- 13. pioneer.npl.washington.edu [pioneer.npl.washington.edu]

- 14. [2203.01981] PIONEER: Studies of Rare Pion Decays [arxiv.org]

- 15. proceedings.jacow.org [proceedings.jacow.org]

- 16. researchgate.net [researchgate.net]

- 17. Implementation of a proton FLASH platform for pre-clinical studies using a gantry-mounted synchrocyclotron - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Synchrocyclotron-Based Proton Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of synchrocyclotrons in proton therapy, detailing the technical specifications, quality assurance protocols, and experimental procedures for radiobiological research.

Synchrocyclotron Beam Characteristics for Proton Therapy

Synchrocyclotrons are a type of circular accelerator used to generate high-energy proton beams for therapeutic applications. Unlike cyclotrons which have a fixed frequency, synchrocyclotrons vary the radiofrequency to account for relativistic effects as the protons accelerate, allowing for a more compact design.[1] Key characteristics of proton beams generated by synchrocyclotrons for clinical use are summarized in the tables below.

Table 1: Typical Synchrocyclotron Proton Beam Parameters

| Parameter | Value | Reference |

| Nominal Energy | 70 - 250 MeV | [2] |

| Energy Range (at Isocenter) | 70 - 230 MeV | [2] |

| Beam Current (extracted) | 1 - 20 nA | [2] |

| Dose Rate | 2 - 10 Gy/min | [2] |

| Target Volume | < 4 Liters (active scanning) | [2] |

| Field Size (maximum) | 20 x 20 cm² | [2] |

| Beam Size (at isocenter, 2σ) | 3 - 5 mm | [2] |

| Beam Position Stability | ± 1 mm | [2] |

Table 2: Beam Characteristics of a 600-MeV Synchrocyclotron

| Energy (MeV) | Energy Spread (± MeV) | Proton Intensity (protons/sec) |

| 595 | 4.9 | 5.3 x 10¹⁰ |

| 480 | - | - |

| 380 | - | - |

| 325 | 1.13 | 3.0 x 10¹⁰ |

| 225 | - | - |

| 155 | - | - |

| 95 | - | - |

| 75 | - | - |

| 50 | - | - |

| 40 | - | - |

| (Data from the NASA Space Radiation Effects Laboratory synchrocyclotron)[1] |

Experimental Protocols

Annual and Monthly Beam Calibration Protocol

Objective: To ensure the accurate delivery of the prescribed radiation dose by calibrating the proton beam output and verifying its energy and spatial characteristics. This protocol is based on established guidelines and best practices in proton therapy.

Materials:

-

Calibrated dosimetry equipment (e.g., ionization chambers, Faraday cup)

-

Water phantom

-

Multi-layer ionization chamber (MLIC) or range shifter for energy measurement

-

Beam profiling system (e.g., scintillator screens, diode arrays)

-

Data acquisition and analysis software

Procedure:

-

Dosimetry Equipment Setup:

-

Position the calibrated ionization chamber at the isocenter within the water phantom.

-

Ensure the active volume of the chamber is at the specified reference depth for the selected beam energy.

-

Connect the chamber to a calibrated electrometer.

-

-

Beam Output Calibration (Dose per Monitor Unit):

-

Deliver a known number of monitor units (MU) for a reference beam energy (e.g., 230 MeV).

-

Record the charge collected by the ionization chamber.

-

Calculate the dose delivered per MU using the appropriate dosimetry formalism (e.g., IAEA TRS-398).

-

Compare the measured dose per MU to the value established during commissioning. The deviation should be within ±2%.[3]

-

-

Energy Verification (Range Measurement):

-

Use a multi-layer ionization chamber or a variable-thickness water column (range shifter) to measure the depth-dose distribution (Bragg peak).

-

Determine the practical range of the proton beam, which corresponds to the depth at which the dose falls to 80% or 90% of the peak dose (R80 or R90).

-

Compare the measured range to the expected range for the nominal beam energy. The tolerance for range deviation is typically within ±1 mm.[4]

-

-

Beam Profile and Position Verification:

-

Use a 2D beam profiling system to measure the lateral beam profiles at the isocenter.

-

Verify the beam's full width at half maximum (FWHM) and symmetry.

-

Confirm that the beam spot position is within ±1 mm of the defined isocenter.[2]

-

-

Data Analysis and Record Keeping:

-

Analyze all measurements and compare them against baseline values and established tolerances.

-

Document all results in the machine's quality assurance log.

-

If any parameter is out of tolerance, notify the medical physics and engineering staff for corrective action before commencing patient treatments.

-

Daily Quality Assurance (QA) Procedures

Objective: To perform a rapid and efficient check of the synchrocyclotron's performance before the start of daily patient treatments to ensure safety and accuracy.

Table 3: Daily Quality Assurance Tolerances for Proton Therapy

| QA Check | Parameter | Tolerance | Reference |

| Dosimetry | Output Constancy | ± 3% | [4] |

| Range Constancy (PBS) | ± 1 mm | [4] | |

| Spot Position (absolute) | ± 2 mm | [5] | |

| Spot Position (relative) | ± 1 mm | [5] | |

| Mechanical | Gantry Position Accuracy | ± 1° | [5] |

| Couch Position Accuracy | ± 2 mm | [5] | |

| Isocenter Accuracy | ± 2 mm | [5] | |

| Safety | Door Interlock | Functional | [5] |

| Emergency Off Buttons | Functional | [5] |

Procedure:

-

Warm-up and System Checks:

-

Power on the synchrocyclotron and associated systems.

-

Allow for the manufacturer-specified warm-up period.

-

Verify the functionality of all safety interlocks (e.g., door interlocks, emergency off buttons).

-

-

Dosimetry Checks:

-

Use a daily QA device (e.g., a combination of ionization chambers and diodes in a phantom) to perform the following checks for a set of representative beam energies:

-

Output Constancy: Deliver a predefined number of MUs and verify that the measured dose is within the established tolerance (e.g., ±3%).[4]

-

Range Verification: Measure the beam's penetration depth and ensure it is within tolerance (e.g., ±1 mm for pencil beam scanning).[4]

-

Spot Position: For pencil beam scanning systems, verify the position of the beam spots to ensure they are within the specified tolerance (e.g., ±2 mm absolute, ±1 mm relative).[5]

-

-

-

Mechanical Checks:

-

Verify the accuracy of the gantry and patient couch positioning systems.

-

Confirm the coincidence of the imaging and treatment isocenters.

-

-

Review and Approval:

-

Review the results of all daily QA checks.

-

If all parameters are within tolerance, the system is approved for clinical use.

-

If any parameter is out of tolerance, patient treatments are not to begin until the issue is resolved and the system is re-verified.

-

In Vitro Cell Irradiation for Radiobiological Studies

Objective: To provide a standardized protocol for irradiating cell cultures with a synchrocyclotron-generated proton beam to investigate the biological effects of proton therapy.

Materials:

-

Cultured cells (e.g., cancer cell lines, normal tissue cell lines)

-

Cell culture flasks or multi-well plates

-

Cell culture medium and supplements

-

Incubator (37°C, 5% CO₂)

-

Phantom material (e.g., water-equivalent plastic) to hold cell culture vessels

-

Dosimetry equipment for absolute dose measurement at the cell position

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels (e.g., T-25 flasks or 96-well plates).[6]

-

Ensure a single-cell layer for uniform irradiation.

-

Fill the culture vessels with fresh, pre-warmed medium to ensure the cells are covered and to avoid dose perturbation from air gaps.

-

-

Irradiation Setup:

-

Position the cell culture vessels within a custom-designed phantom at the isocenter of the proton beam. The phantom should hold the vessels securely and reproducibly.

-

Place water-equivalent material in front of and behind the cell layer to ensure full dose build-up and to simulate the passage of protons through tissue.

-

Perform a computed tomography (CT) scan of the phantom with the culture vessels to aid in treatment planning and dose calculation.[7]

-

-

Dosimetry and Treatment Planning:

-

Develop a treatment plan to deliver a uniform dose to the cell layer.

-

Verify the absolute dose at the position of the cells using a calibrated dosimeter (e.g., a small-volume ionization chamber or radiochromic film) placed in an identical phantom setup.

-

-

Proton Irradiation:

-

Deliver the planned proton dose to the cells.

-

Have a sham-irradiated control group that undergoes the same handling and setup procedures without beam delivery.

-

-

Post-Irradiation Cell Culture and Analysis:

-

Immediately after irradiation, return the cells to the incubator.

-

At various time points post-irradiation, perform assays to assess the biological endpoints of interest, such as:

-

Cell Viability and Proliferation: Clonogenic survival assay, MTT assay.

-

DNA Damage and Repair: γ-H2AX foci formation, comet assay.

-

Cell Cycle Analysis: Flow cytometry.

-

Apoptosis: Annexin V staining, caspase activity assays.

-

Gene and Protein Expression: Western blotting, qPCR, immunofluorescence.

-

-

Signaling Pathways and Experimental Workflows

DNA Damage Response (DSB Repair Pathways)

Proton irradiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. The cellular response to DSBs involves two main repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). Some studies suggest a greater reliance on HR for the repair of complex DNA damage induced by high-LET protons.[7]

Caption: DNA Double-Strand Break Repair Pathways.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

Hypoxia is a common feature of solid tumors and is associated with radioresistance. Proton therapy can modulate the expression of HIF-1α, a key transcription factor in the cellular response to low oxygen.

Caption: Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is crucial for cell proliferation, survival, and migration, and its dysregulation is common in cancer. Radiotherapy can influence EGFR signaling.

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its activation can contribute to radioresistance.

Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

AMP-activated Protein Kinase (AMPK) Signaling

AMPK is a central regulator of cellular energy homeostasis and can be activated by cellular stress, including radiation. Its activation can influence cell metabolism and radiosensitivity.

Caption: AMP-activated Protein Kinase (AMPK) Signaling Pathway.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A critical review of the practices of proton daily quality assurance programs - Ding - Therapeutic Radiology and Oncology [tro.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. In vitro irradiation system for radiobiological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synchrocyclotron [hepd.pnpi.spb.ru]

Application Notes and Protocols for Particle Acceleration in a Synchro-cyclotron

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for particle acceleration using a synchro-cyclotron. The information is intended to guide researchers, scientists, and professionals in the field of drug development on the principles, operational parameters, and applications of this technology, particularly in the realm of radioisotope production for novel radiopharmaceuticals and proton therapy.

Principle of Operation

A synchro-cyclotron is a type of circular particle accelerator that, like a classical cyclotron, uses a constant magnetic field to bend the trajectory of charged particles into a spiral path. However, it uniquely modifies the frequency of the accelerating radiofrequency (RF) electric field to compensate for the relativistic increase in particle mass as their velocity approaches the speed of light.[1][2] This frequency modulation ensures that the particles remain in synchrony with the accelerating voltage, allowing them to achieve much higher energies than a classical cyclotron. The beam produced by a synchro-cyclotron is pulsed because the RF can only capture and accelerate a bunch of particles at a time through the entire acceleration process.[3]

Experimental Setup

The primary components of a synchro-cyclotron experimental setup are the ion source, the vacuum chamber with the 'Dee' electrode, the main magnet, the radiofrequency system, the extraction system, and the beam transport line leading to a target station or experimental area.

-

Ion Source: Generates the charged particles (e.g., protons, deuterons) to be accelerated. A common type is the Penning Ion Gauge (PIG) source, which ionizes a gas (like hydrogen for protons) to create a plasma from which ions are extracted.[4]

-

Vacuum Chamber: An evacuated chamber that houses the 'Dee' electrode and the particle beam path, ensuring that the accelerated particles do not collide with air molecules.[4]

-

'Dee' Electrode: A D-shaped hollow metallic electrode to which the accelerating RF voltage is applied. In many synchro-cyclotrons, a single Dee is used, with the other side being a grounded dummy Dee.[1]

-

Main Magnet: A large electromagnet that provides a constant and uniform magnetic field to bend the particles' path into a spiral. Superconducting magnets are used in modern, compact synchro-cyclotrons to achieve very high magnetic fields.

-

Radiofrequency (RF) System: Generates the high-frequency alternating voltage that is applied to the Dee electrode. A key feature is the ability to modulate the frequency over the acceleration cycle.

-

Extraction System: Once the particles reach their maximum energy and spiral radius, an extraction system, often an electrostatic deflector, is used to steer the beam out of the main accelerator and into a beamline.[1][5]

-

Beam Transport and Target Station: A series of magnets (quadrupoles for focusing, dipoles for bending) that guide the extracted beam to a target for radioisotope production or to an experimental setup for other applications like proton therapy.

Quantitative Operational Parameters

The operational parameters of a synchro-cyclotron can vary significantly depending on its design and intended application. Below is a table summarizing typical parameters for several notable synchro-cyclotrons.

| Parameter | CERN SC[3][6] | IBA S2C2 (Superconducting) | CIAE-230 (Superconducting)[7][8] |

| Particle Type | Protons | Protons | Protons |

| Max. Extraction Energy | 600 MeV | 230 MeV | 230 MeV |

| Magnetic Field | ~1.8 - 2.0 T | 5.7 T | Not specified |

| RF Frequency Range | Modulated | 90 MHz to 60 MHz | 86.6 MHz to 63.7 MHz |

| Repetition Rate | 54 Hz | 1 kHz | 1 kHz |

| Dee Voltage | Not specified | 7 - 10 kV | 11 - 12.5 kV |

| Mean Beam Current | ~1 µA (post-upgrade) | Up to 100 nA (extracted) | ~100 nA (estimated extracted) |

Experimental Protocols

The following protocols outline the general steps for conducting a particle acceleration experiment for applications such as radioisotope production.

-

Pre-operational Checks:

-

Verify the status of all subsystems: vacuum, magnet cooling, RF power, and control systems.

-

Ensure all safety interlocks are functional.

-

Confirm the target is correctly installed and cooled.

-

-

System Activation:

-

Activate the vacuum pumps to achieve the required low pressure in the acceleration chamber.

-

Power on the main magnet and ramp up the current to the setpoint for the desired particle energy.

-

Activate the ion source and establish a stable plasma.

-

-

Beam Injection and Acceleration:

-

Apply the extraction voltage to the ion source to inject a beam of charged particles into the center of the synchro-cyclotron.

-

Power on the RF system. The frequency will be at the maximum of its range, corresponding to the initial low energy of the particles.

-

Initiate the RF frequency modulation cycle. The frequency will decrease as the particles accelerate and their mass increases.

-

-

Beam Tuning and Optimization:

-

Use beam diagnostic tools, such as Faraday cups and profile monitors, to measure the beam current and shape at various points.[9][10]

-

Adjust ion source parameters, RF voltage, and magnetic field trim coils to maximize the accelerated beam current and ensure it is centered.[9]

-

Monitor the beam phase to ensure proper synchronization with the RF field for efficient acceleration.

-

-

Beam Extraction:

-

Once the beam reaches the maximum radius, activate the extraction system (e.g., electrostatic deflector) to steer the beam out of the main magnet.

-

Tune the beam transport magnets to guide the extracted beam to the target station.

-

-

Target Irradiation:

-

Monitor the beam current on the target to ensure the desired dose is delivered.

-

For radioisotope production, the irradiation time will depend on the half-life of the desired isotope and the required activity.

-

Continuously monitor the target cooling system to prevent overheating.

-

-

System Shutdown:

-

Turn off the ion source to stop beam injection.

-

Deactivate the RF system.

-

Ramp down the main magnet current.

-

Allow for a sufficient cooling-down period before accessing the target area due to radiation.

-

Application in Drug Development: Radioisotope Production

Synchro-cyclotrons and other cyclotrons are pivotal in producing radioisotopes for radiopharmaceuticals, which are essential tools in drug development and diagnostics.[11] These facilities can be integrated into hospital settings, allowing for the production of short-lived isotopes for immediate use.[12]

Cyclotrons are used to produce a variety of radioisotopes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

| Radioisotope | Half-life | Typical Production Reaction | Application in Drug Development & Medicine |

| Fluorine-18 (¹⁸F) | ~110 minutes | ¹⁸O(p,n)¹⁸F | Production of [¹⁸F]FDG for oncology imaging and metabolic studies in drug efficacy trials.[12] |

| Carbon-11 (¹¹C) | ~20 minutes | ¹⁴N(p,α)¹¹C | Labeling of drug molecules to study their pharmacokinetics and target engagement in vivo.[12] |

| Gallium-68 (⁶⁸Ga) | ~68 minutes | ⁶⁸Ge/⁶⁸Ga generator (cyclotron produced ⁶⁸Ge) | Labeling peptides for imaging of neuroendocrine tumors and prostate cancer (PSMA).[11] |

| Zirconium-89 (⁸⁹Zr) | ~78 hours | ⁸⁹Y(p,n)⁸⁹Zr | Labeling of monoclonal antibodies for immuno-PET studies to assess target binding and biodistribution of antibody-drug conjugates.[11] |

| Technetium-99m (⁹⁹mTc) | ~6 hours | ¹⁰⁰Mo(p,2n)⁹⁹mTc | Direct production offers an alternative to reactor-based generators for this widely used diagnostic isotope.[13] |

-

Target Preparation: A target containing a stable isotope (e.g., ¹⁸O-enriched water for ¹⁸F production) is prepared and loaded into the target station.

-

Irradiation: The target is bombarded with a proton beam of a specific energy and current for a predetermined duration to induce the desired nuclear reaction.

-

Target Retrieval and Processing: After irradiation, the target is transferred to a hot cell (a shielded radiochemistry laboratory).

-

Radiochemical Synthesis: The produced radioisotope is separated from the target material and purified. It is then used in an automated synthesis module to produce the final radiopharmaceutical (e.g., [¹⁸F]FDG).

-

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, sterility, and activity before it can be used in preclinical or clinical studies.

Data Acquisition and Analysis

During a synchro-cyclotron experiment, a robust data acquisition (DAQ) system is crucial for monitoring and recording the operational parameters and experimental results.

-

Beam Diagnostics: Non-destructive monitors continuously track beam current and position. Destructive probes can be inserted into the beam path to measure the beam profile.

-

Detector Systems: For experiments involving the characterization of the particle beam or the analysis of reaction products, various detectors are used. These can include ionization chambers for dose measurement, scintillators for beam profiling, and semiconductor detectors for energy spectroscopy.[7][14][15][16]

-

Data Analysis: The data collected from the DAQ system is analyzed to determine key experimental outcomes. In particle physics experiments, this involves reconstructing particle tracks, identifying particles, and estimating signal and background events.[17][18] For radiopharmaceutical production, the key data points are the final activity of the produced isotope and the results of the quality control analyses. Statistical methods are employed to ensure the significance of the results and to quantify uncertainties.[19]

References

- 1. Synchrocyclotron - Wikipedia [en.wikipedia.org]

- 2. wrtour.com [wrtour.com]

- 3. indico.cern.ch [indico.cern.ch]

- 4. m.youtube.com [m.youtube.com]

- 5. case.physics.stonybrook.edu [case.physics.stonybrook.edu]

- 6. The Synchrocyclotron and the PS: a comparison – CERN Courier [cerncourier.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. epaper.kek.jp [epaper.kek.jp]

- 10. proceedings.jacow.org [proceedings.jacow.org]

- 11. iaea.org [iaea.org]

- 12. openmedscience.com [openmedscience.com]

- 13. Direct Technetium radiopharmaceuticals production using a 30MeV Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Novel, Steerable, Low-Energy Proton Source for Detector Characterization [arxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. fiveable.me [fiveable.me]

- 18. roma1.infn.it [roma1.infn.it]

- 19. Statistical Methods for Data Analysis in Particle Physics – CERN Courier [cerncourier.com]

Application Notes and Protocols for the Production of Radioactive Ion Beams with a Synchro-cyclotron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioactive Ion Beams (RIBs) are essential tools in a wide range of scientific disciplines, including nuclear physics, astrophysics, and medical research.[1][2][3] The production of these exotic, short-lived nuclei allows for the exploration of the fundamental properties of matter and the development of novel diagnostic and therapeutic agents.[3][4][5] A synchro-cyclotron, a type of particle accelerator that varies the frequency of the accelerating electric field to compensate for relativistic effects, is a powerful driver for the production of RIBs.[6] This document provides detailed application notes and protocols for the production of RIBs using a synchro-cyclotron, with a focus on the Isotope Separation On-Line (ISOL) and In-Flight techniques.

These guidelines are intended for researchers and scientists in academic and industrial settings, as well as for professionals in the field of drug development who can leverage RIBs for advanced preclinical imaging and therapeutic studies.

Principles of Radioactive Ion Beam Production

There are two primary methods for producing RIBs: the Isotope Separation On-Line (ISOL) method and the In-Flight separation technique.[2][7] Both methods have distinct advantages and are suited for different types of experiments and applications.

Isotope Separation On-Line (ISOL)

The ISOL method involves a two-step process. First, a high-intensity primary beam of light ions, such as protons, from a driver accelerator like a synchro-cyclotron, bombards a thick target.[2][7] This interaction induces nuclear reactions (spallation, fission, or fragmentation) within the target material, creating a wide variety of radioactive isotopes.[1][6] These isotopes are then extracted from the target, ionized, mass-separated, and subsequently accelerated to the desired energy for the experiment.[1][7] The ISOLDE facility at CERN, which initially utilized a 600 MeV Synchro-cyclotron, is a prime example of a successful ISOL facility.[1][8]

Advantages of the ISOL Method:

-

High-quality beams: ISOL beams are characterized by their low energy spread and small emittance, making them ideal for high-precision experiments.

-

High beam intensities: The use of thick targets allows for higher production yields of radioactive isotopes.

-

Versatility: A wide range of radioactive isotopes from various elements can be produced.[1]

Disadvantages of the ISOL Method:

-

Slower process: The extraction of isotopes from the target can be a slow process, which limits the production of very short-lived isotopes.

-

Chemical dependence: The efficiency of extraction is highly dependent on the chemical properties of the produced element.

In-Flight Separation

In the In-Flight technique, a heavy ion beam is accelerated and directed onto a thin target. The resulting projectile fragments, which are radioactive isotopes, emerge from the target at high energies and are then separated and selected using magnetic and electric fields.[2][7] This method is very fast, allowing for the study of extremely short-lived nuclei.[7]

Advantages of the In-Flight Method:

-

Fast separation: The separation process is very rapid, on the order of microseconds, enabling the study of very exotic and short-lived nuclei.[7]

-

Chemical independence: The separation is based on the physical properties of the ions (mass, charge, and momentum), making it independent of their chemical properties.

-

Access to very short-lived isotopes: This method is ideal for producing and studying nuclei at the limits of stability.[7]

Disadvantages of the In-Flight Method:

-

Poorer beam quality: In-flight produced beams typically have a larger energy spread and emittance compared to ISOL beams.

-

Lower beam intensities: The use of thin targets results in lower production yields.

The Role of the Synchro-cyclotron

A synchro-cyclotron is a type of cyclotron where the frequency of the radiofrequency (RF) accelerating voltage is decreased as the particles gain energy and their relativistic mass increases.[6] This allows for the acceleration of particles to much higher energies than in a classical cyclotron. For RIB production, the synchro-cyclotron serves as the "driver" accelerator, providing the primary beam of particles (typically protons) that bombards the production target in the ISOL method.

The key operational parameters of a synchro-cyclotron for RIB production include:

-

Beam Energy: The energy of the primary beam determines the types of nuclear reactions that can be induced in the target. For example, the former ISOLDE synchro-cyclotron at CERN provided a 600 MeV proton beam.[8]

-

Beam Intensity (Current): Higher beam intensities lead to higher production yields of radioactive isotopes. The intensity of the proton beam at the current ISOLDE facility can be up to 2 µA.[1][6]

-

Beam Stability and Reliability: Consistent and stable beam delivery is crucial for the continuous production of RIBs.

Experimental Protocols

The following sections provide detailed protocols for the production of RIBs using a synchro-cyclotron, focusing on the ISOL method, which is more commonly associated with synchro-cyclotron drivers.

ISOL Protocol: From Target to Beam

This protocol outlines the major steps involved in producing a radioactive ion beam using the ISOL method with a synchro-cyclotron.

4.1.1. Target Preparation

The choice and preparation of the target are critical for successful RIB production.

-

Material Selection: The target material is chosen based on the desired radioactive isotope to be produced. Common materials include uranium carbide (UCx) for fission products, and various metallic foils or oxide powders for spallation products.[9][10]

-

Target Fabrication: Targets are typically in the form of thick foils, powders, or molten metals. For example, UCx targets can be synthesized from uranium oxide and graphite.[9] The microstructure of the target material is optimized to enhance the diffusion of the produced isotopes.[10]

-

Target Encapsulation: The target material is enclosed in a container, often made of tantalum, which is heated to high temperatures (up to 2000°C) to facilitate the release of the radioactive products.[1][9]

4.1.2. Synchro-cyclotron Operation and Target Irradiation

-

Beam Tuning: The synchro-cyclotron is tuned to deliver a stable proton beam of the desired energy and intensity.

-

Target Positioning: The target unit is remotely positioned in the high-energy proton beam line.

-

Irradiation: The target is irradiated with the proton beam for a duration determined by the half-life of the desired isotope and the experimental requirements. The proton beam from the accelerator induces nuclear reactions in the target, creating the radioactive isotopes.

4.1.3. Isotope Extraction and Ionization

-

Diffusion and Effusion: The produced radioactive isotopes diffuse out of the target material and effuse into an ion source. This process is highly temperature-dependent.

-

Ionization: The neutral radioactive atoms are then ionized. Several types of ion sources are used, depending on the element to be ionized:

-

Surface Ion Sources: Effective for elements with low ionization potentials. The atoms are ionized upon contact with a hot metal surface.[1]

-

Plasma Ion Sources: Used for elements that are difficult to ionize by surface ionization. A plasma is used to ionize the atoms through electron impact.[1]

-

Laser Ion Sources (RILIS): Provides highly selective ionization of a specific element by using lasers tuned to the atomic transitions of that element.[11]

-

4.1.4. Mass Separation and Beam Delivery

-

Extraction: The ionized isotopes are extracted from the ion source by a high voltage potential (e.g., 60 kV at ISOLDE).[1]

-

Mass Separation: The extracted ion beam, which contains a mixture of different isotopes, is passed through a mass separator. The magnetic field of the separator bends the trajectory of the ions, with the degree of bending dependent on their mass-to-charge ratio. This allows for the selection of the desired isotope.

-

Beam Transport and Delivery: The mass-separated radioactive ion beam is then transported through a beamline to the experimental setup.

In-Flight Protocol: A Brief Overview

While less common with synchro-cyclotrons, the principles of in-flight production are important to understand for comparison.

-

Primary Beam Acceleration: A heavy ion beam is accelerated to high energies.

-

Target Interaction: The heavy ion beam impinges on a thin production target (e.g., beryllium or carbon).

-

Fragment Separation: The forward-focused radioactive fragments are separated from the primary beam and other reaction products using a fragment separator, which typically consists of a series of magnetic and electric dipoles and quadrupoles.

-

Beam Delivery: The selected radioactive ion beam is then delivered to the experimental area.

Data Presentation

Quantitative data is crucial for planning and executing experiments with RIBs. The following tables summarize key parameters for RIB production.

Table 1: Comparison of ISOL and In-Flight RIB Production Techniques

| Feature | Isotope Separation On-Line (ISOL) | In-Flight Separation |